![molecular formula C22H21F2NO4 B2756740 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid CAS No. 2241129-64-4](/img/structure/B2756740.png)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be typical of similar organic compounds. It is likely to be a solid at room temperature, with a molecular weight in the range of 300-400 g/mol . The presence of the Fmoc group and the difluoropiperidine ring may confer some degree of polarity and could affect properties such as solubility.Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during the synthesis of complex molecules. It is compatible with a variety of acid- and base-labile protecting groups, and can be removed without affecting other sensitive groups, demonstrating its utility in the synthesis of an octathymidylic acid fragment (Gioeli & Chattopadhyaya, 1982).
Synthesis of Oligomers
Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been utilized to efficiently synthesize oligomers. This showcases the role of Fmoc chemistry in the assembly of complex molecular structures (Gregar & Gervay-Hague, 2004).
Solid-Phase Peptide Synthesis
The Fmoc group is extensively used in solid-phase peptide synthesis (SPPS), offering a variety of solid supports, linkages, and side chain protecting groups. This has enabled the synthesis of biologically active peptides and small proteins under conditions that are orthogonal to traditional peptide synthesis methods (Fields & Noble, 2009).
Modification and Improvement of Synthesis Techniques
Innovative techniques and reagents have been developed to enhance the efficiency and scope of Fmoc-based synthesis. For example, tetrafluoroboric acid has been identified as a useful deprotecting reagent in Fmoc-based SPPS, enabling the synthesis of complex peptides without significant side reactions (Akaji et al., 1990).
Environmental and Material Applications
Derivatives of fluorene, such as poly(fluorene-9-acetic acid), have been synthesized for applications in materials science, showing potential as blue-light emitters due to their high fluorescence quantum yields and photochemical stability (Nie et al., 2009).
Mechanism of Action
properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2NO4/c23-22(24)13-25(10-9-14(22)11-20(26)27)21(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCTLSMRONEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CC(=O)O)(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-difluoropiperidin-4-yl]acetic acid |
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